2-Bromo-3,4-dimethoxybenzaldehyde
Overview
Description
2-Bromo-3,4-dimethoxybenzaldehyde is a substituted benzaldehyde derivative that is of interest in various chemical syntheses. The presence of bromine and methoxy groups on the benzene ring influences its reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3,4-dimethoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes, with O-methyloxime serving as a directing group. The subsequent deprotection of substituted 2-bromobenzaldoximes yields the desired 2-bromobenzaldehydes with good overall yields .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes has been studied extensively. For instance, the structural and electronic properties of 2,3-dimethoxybenzaldehyde and its brominated derivatives have been analyzed. Bromine substitution affects the intermolecular interactions, as evidenced by changes in H···H and C···H contacts, and increases in H···Br and Br···Br closed-shell interactions in crystalline arrangements . Although not directly about 2-Bromo-3,4-dimethoxybenzaldehyde, these findings provide insight into how bromine substitution might influence its molecular structure.
Chemical Reactions Analysis
2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . Additionally, 2-bromobenzaldehydes can undergo unexpected reactions, such as the formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, which can then be converted into other complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes are influenced by their molecular structure. For example, the solubility of these compounds in various solvents can be determined experimentally, and the interactions between solute and solvent molecules can be analyzed using linear solvation energy relationships . The vibrational spectra and molecular conformations of halogenated benzaldehydes have also been studied, providing insights into their stability and reactivity .
Scientific Research Applications
Optical Properties and Nonlinear Optical Responses
- The bromine substitution in compounds like 2,3-dimethoxybenzaldehyde enhances their nonlinear optical properties. A study by (Aguiar et al., 2022) found that the addition of a bromine atom significantly improves the third-order susceptibility of these compounds, making them potential candidates for nonlinear optical (NLO) material applications.
Synthesis of Complex Molecules
- 2-Bromo-3,4-dimethoxybenzaldehyde is a key intermediate in the synthesis of various complex molecules. For instance, (Silveira et al., 2009) utilized it for the synthesis of 2-methyltriclisine, an unnatural analog of the azafluoranthene alkaloid triclisine, indicating its importance in synthetic organic chemistry.
Medicinal Chemistry and Drug Synthesis
- It serves as an intermediate in drug discovery, particularly in the synthesis of novel compounds with potential biological and medicinal applications. For example, (Jie Li et al., 2012) demonstrated its use in creating new chemical entities in medicinal chemistry.
Catalysis and Reaction Mechanisms
- The compound is also significant in studies exploring catalysis and reaction mechanisms. (Dubost et al., 2011) and (Cho et al., 2004) used derivatives of 2-bromobenzaldehydes in palladium-catalyzed reactions, highlighting the role of such compounds in developing new synthetic methodologies.
Kinetics and Synthesis of Chromene Derivatives
- In the field of kinetics and synthesis, 2-Bromo-3,4-dimethoxybenzaldehyde plays a role in the creation of chromene derivatives, which are important in the pharmaceutical industry. (Asheri et al., 2016) studied its synthesis and kinetics, contributing to the development of new synthetic routes for medically relevant compounds.
properties
IUPAC Name |
2-bromo-3,4-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFRHSRQIKGLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347167 | |
Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-dimethoxybenzaldehyde | |
CAS RN |
55171-60-3 | |
Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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